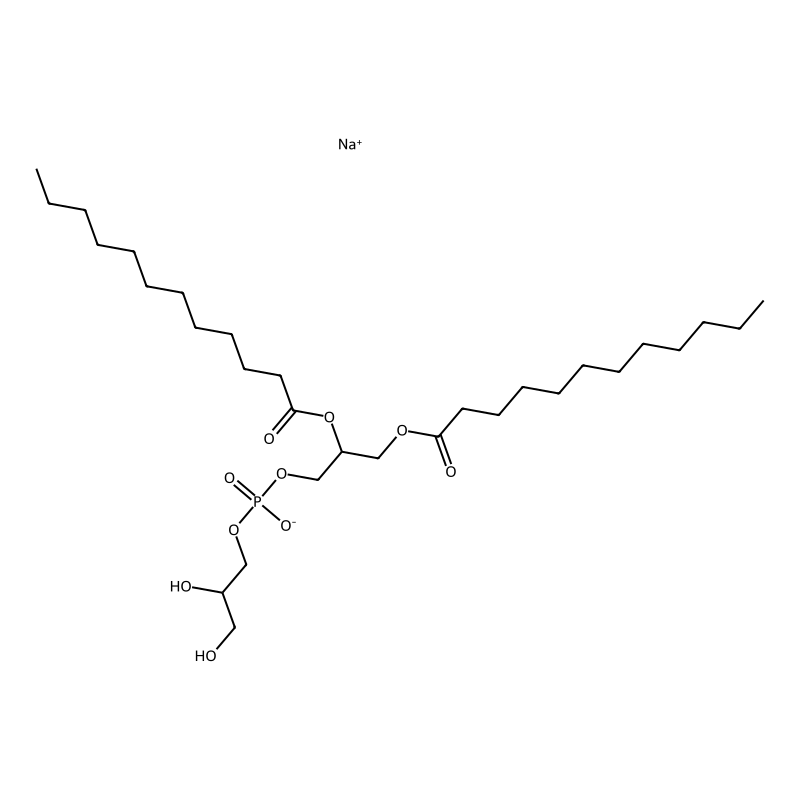

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Applications in Membrane Studies

- Model Membrane Formation: DLPG can be used to create artificial membranes that mimic the structure and properties of natural cell membranes. These model membranes are valuable tools for studying membrane-associated processes like protein-lipid interactions, ion transport, and membrane fluidity [].

- Drug-Membrane Interactions: Research investigates how drugs interact with cell membranes. DLPG membranes can be used as a simplified system to study these interactions, aiding in the development and understanding of new therapeutic agents [].

Applications in Microbiology

- Antimicrobial Activity: Studies explore the potential antimicrobial properties of DLPG. Some research suggests it may have activity against certain bacteria and fungi, although the exact mechanisms are still being investigated [].

Applications in Nanotechnology

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is a phospholipid characterized by the presence of lauric acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This compound plays a crucial role in the formation of cellular membranes and is often utilized in the development of liposomes and micelles, which are essential for drug delivery systems. Its structure allows it to integrate into lipid bilayers, facilitating various biochemical processes within cells .

DLPG's primary function in scientific research is not as a naturally occurring biological molecule but as a tool to study biological processes. Due to its amphipathic nature, DLPG can form liposomes, which are microscopic spheres with a phospholipid bilayer similar to cell membranes []. These liposomes can be used to:

- Deliver drugs or other molecules into cells. By incorporating DLPG into liposomes, researchers can encapsulate desired molecules and target them to specific cells for drug delivery or functional studies [].

- Study membrane interactions: DLPG liposomes can be used to model biological membranes and investigate how other molecules interact with these membranes [].

While extensive safety data is not available for DLPG specifically, some general safety considerations apply to most phospholipids:

- Dust irritation: DLPG powder can irritate the skin, eyes, and respiratory system upon inhalation.

- Potential biological effects: Depending on the research application, DLPG could have unintended biological effects when introduced into cells or organisms.

- Oxidation: The compound can be oxidized to form oxidized phospholipids under specific conditions, using agents like hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced to yield reduced phospholipids, employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The ethanolamine group may be substituted with various functional groups depending on the desired outcome, utilizing different nucleophiles for these reactions .

Common Reagents and Conditions- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Substitution Nucleophiles: Various nucleophiles based on target functionalization.

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol exhibits significant biological activity due to its role in membrane dynamics. As a component of liposomes, it enhances the encapsulation and delivery of bioactive agents, improving their bioavailability. The compound can influence cellular uptake mechanisms and is known to facilitate the delivery of therapeutic agents into target cells, including gene delivery into cancer cells .

Mechanism of Action

The mechanism involves integrating into lipid bilayers, affecting membrane fluidity and permeability. This interaction enhances the transport of drugs across cell membranes and may modulate cellular signaling pathways related to phospholipid metabolism .

The synthesis of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol typically involves:

- Esterification: Glycerol reacts with lauric acid to form a diacylglycerol.

- Phosphorylation: The resulting diacylglycerol is phosphorylated using ethanolamine.

Industrial Production

In industrial settings, large-scale production employs optimized esterification and phosphorylation processes to achieve high yields and purity. Advanced purification techniques such as recrystallization or chromatography are often utilized to isolate the final product .

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is utilized in various applications:

- Drug Delivery Systems: Used in liposomal formulations for targeted drug delivery.

- Biotechnology: Acts as a model compound for studying membrane dynamics and interactions.

- Cosmetic Formulations: Incorporated into products for its emulsifying properties.

Its unique properties make it valuable in both pharmaceutical and cosmetic industries .

Research indicates that 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol interacts effectively with various biomolecules. Studies have shown its ability to encapsulate drugs and genes, enhancing their stability and efficacy upon delivery. Interaction with cellular membranes has been extensively studied to understand its role in enhancing membrane permeability and facilitating cellular uptake .

Several compounds share structural similarities with 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol. Below are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | Contains choline instead of ethanolamine at sn-3 position | More stable in biological systems |

| 1,2-Dilauroyl-sn-glycero-3-phosphate | Phosphate group at sn-3 position | Involved in signaling pathways |

| 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine | Ethanolamine at sn-3 position | Used for gene delivery applications |

| 1,2-Dilauroyl-sn-glycero-3-phospho-(2R)-glycerol | Contains a specific stereochemistry at sn-2 position | Potential for asymmetric membrane properties |

Uniqueness

The uniqueness of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol lies in its specific combination of lauric acid chains at both sn positions and its phosphoryl group at the glycerol backbone. This configuration enhances its ability to form stable lipid structures while facilitating effective drug delivery mechanisms that other similar compounds may not achieve as efficiently .

Chemical Structure and Composition

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol represents a synthetic phospholipid belonging to the phosphatidylglycerol class of glycerophospholipids [1]. The compound consists of a glycerol backbone esterified with two lauric acid (dodecanoic acid) chains at the sn-1 and sn-2 positions, while the sn-3 position is occupied by a phosphorylglycerol head group [1] [3]. The molecular structure features a three-carbon glycerol backbone that serves as the central scaffold for the attachment of two identical saturated fatty acid chains, each containing twelve carbon atoms [1] [6].

The phosphorylglycerol head group contributes significantly to the compound's amphiphilic nature, containing both hydrophilic and hydrophobic regions essential for membrane-forming properties [10]. The phosphate group within the head group carries a negative charge at physiological pH, while the attached glycerol moiety provides additional hydroxyl groups that enhance the molecule's water-binding capacity [15] [17]. This structural arrangement positions 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol as a negatively charged phospholipid with distinctive membrane-organizing properties [3] [15].

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₈NaO₁₀P |

| Molecular Weight | 632.7 g/mol |

| CAS Number | 73548-69-3 |

| Stereochemical Configuration | sn-glycero configuration with R stereochemistry at the glycerol backbone |

| InChI | InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1 |

| InChIKey | CIRSYGHBBDDURM-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |

Table 1: Molecular Properties of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

Stereochemical Configuration and Chirality

The stereochemical configuration of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol follows the sn-glycero numbering system, which designates the stereospecific arrangement of substituents on the glycerol backbone [12]. The compound exhibits R configuration at the C-2 position of the glycerol backbone, consistent with the stereochemistry found in phospholipids of bacteria and eukaryotes [13] [14]. This configuration represents one of the two fundamental stereochemical forms of phospholipids, distinguishing it from the S configuration typically observed in archaeal membrane lipids [5] [13].

The primary chiral center resides at C-2 of the glycerol backbone, where the hydroxyl group orientation determines the absolute stereochemistry according to the Cahn-Ingold-Prelog priority rules [12] [14]. When the molecule is oriented in Fischer projection with the C-3 position at the top, the hydroxyl group at C-2 points to the left, confirming the R configuration [12]. This stereochemical arrangement has profound implications for membrane organization and intermolecular interactions, as chirality influences the packing efficiency and phase behavior of phospholipid bilayers [13] [14].

Research has demonstrated that stereochemical configuration plays a crucial role in determining the stability and properties of phospholipid membranes [13]. The homochiral nature of biological membranes, where all phospholipids share the same stereochemical configuration, contributes to optimal membrane stability and function [14]. Studies examining the stereochemistry of phosphatidylglycerols have revealed that the ratio of different stereoisomers can be influenced by environmental factors such as temperature, particularly in thermophilic organisms [5].

| Feature | Description |

|---|---|

| Glycerol Backbone Configuration | sn-glycero-3-phosphate backbone with R configuration at C-2 |

| Stereochemical Designation | The prefix "sn" (stereospecific numbering) designates the stereochemistry of the glycerol backbone |

| Chiral Centers | C-2 of the glycerol backbone is the primary chiral center |

| Stereochemical Notation | The hydroxyl group at C-2 is oriented to the left when the molecule is drawn in Fischer projection with the C-3 position at the top |

| Absolute Configuration | R configuration at C-2 according to the Cahn-Ingold-Prelog priority rules |

| Biological Significance | The R configuration at C-2 is characteristic of phospholipids in bacteria and eukaryotes, while archaea typically have S configuration |

Table 2: Stereochemical Configuration and Chirality of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

InChI and SMILES Representation

The International Chemical Identifier (InChI) for 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol provides a standardized textual representation that encodes the complete molecular structure and stereochemistry [1]. The InChI string "InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1" captures the connectivity and charge distribution of both the organic phospholipid component and the sodium counterion [1].

The corresponding InChIKey "CIRSYGHBBDDURM-UHFFFAOYSA-M" serves as a condensed, hash-based identifier that facilitates database searches and cross-referencing [1]. This standardized representation ensures consistent identification across different chemical databases and computational platforms [1]. The InChI format explicitly accounts for the sodium salt form of the compound, reflecting the typical preparation and storage conditions used for this phospholipid [1] [3].

The SMILES (Simplified Molecular Input Line Entry System) notation "CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+]" provides an alternative linear representation that emphasizes the connectivity pattern [1] [6]. This notation clearly delineates the two dodecanoyl chains attached to the glycerol backbone via ester linkages, the phosphate group with its negative charge, and the glycerol head group with its hydroxyl functionalities [1] [6]. The presence of the sodium counterion is explicitly indicated, reflecting the ionic nature of the compound under physiological conditions [1] [6].

Molecular Weight and Formula

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol possesses a molecular formula of C₃₀H₅₈NaO₁₀P, indicating the presence of thirty carbon atoms, fifty-eight hydrogen atoms, ten oxygen atoms, one phosphorus atom, and one sodium atom [1] [3]. The molecular weight of 632.7 g/mol reflects the substantial size of this phospholipid molecule, which is characteristic of glycerophospholipids containing medium-chain fatty acids [1] [3]. This molecular weight positions the compound between smaller phospholipids with shorter fatty acid chains and larger phospholipids containing longer-chain fatty acids [15].

The molecular formula reveals the stoichiometric composition that results from the combination of the glycerol backbone, two lauric acid residues, the phosphate group, the glycerol head group, and the sodium counterion [1] [3]. Each lauric acid chain contributes twelve carbon atoms and twenty-three hydrogen atoms to the overall molecular composition, while the phosphorylglycerol head group adds the remaining atoms including the essential phosphorus atom [1] [3]. The sodium ion serves as a counterion to balance the negative charge of the phosphate group, making the compound electrically neutral overall [1] [3].

Computational analysis using PubChem's molecular property calculation methods has confirmed these molecular parameters, providing standardized values that are consistent across different chemical databases [1]. The molecular weight determination takes into account the specific isotopic composition of naturally occurring elements, ensuring accuracy for analytical and preparative applications [1]. These molecular characteristics are fundamental for understanding the compound's physical properties, solubility behavior, and membrane-forming capabilities [15] [17].

Structural Comparison with Related Phospholipids

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol shares structural similarities with other members of the dilauroyl phospholipid family while exhibiting distinctive features that set it apart [2] . Compared to 1,2-Dilauroyl-sn-glycero-3-phosphate, the addition of the glycerol head group increases the molecular weight from 536.7 g/mol to 632.7 g/mol and introduces additional hydroxyl groups that enhance hydrogen bonding capacity [1] [2]. This structural modification significantly alters the compound's membrane properties and intermolecular interactions [15] [17].

The structural relationship with 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine reveals important differences in head group chemistry [4] . While both compounds contain the same fatty acid chains and glycerol backbone, the replacement of the ethanolamine group with glycerol changes the charge characteristics from zwitterionic to negatively charged [4] . This difference in head group structure influences membrane curvature preferences, phase behavior, and protein interactions [15] [17].

Comparison with 1,2-Dilauroyl-sn-glycero-3-phosphocholine demonstrates the impact of head group size and charge distribution on overall molecular properties . The choline-containing phospholipid exhibits a larger molecular weight and zwitterionic character, contrasting with the smaller, negatively charged glycerol head group of the target compound . These structural variations result in different membrane packing arrangements and biological functions [15] [17].

| Phospholipid | Molecular Formula | Molecular Weight (g/mol) | Head Group | Charge at pH 7 |

|---|---|---|---|---|

| 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol | C₃₀H₅₈NaO₁₀P | 632.7 | Glycerol | Negative |

| 1,2-Dilauroyl-sn-glycero-3-phosphate | C₂₇H₅₃O₈P | 536.7 | Phosphate | Negative |

| 1,2-Dilauroyl-sn-glycero-3-phosphoethanolamine | C₂₉H₅₈NO₈P | 579.75 | Ethanolamine | Zwitterionic |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C₃₂H₆₄NO₈P | 621.8 | Choline | Zwitterionic |

Table 3: Comparison of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol with Related Phospholipids

Chemical Bonding and Electronic Structure

The chemical bonding within 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol encompasses multiple types of covalent bonds that contribute to the molecule's stability and functional properties [16] [17]. The glycerol backbone features sp³ hybridized carbon atoms that adopt tetrahedral geometry, providing the structural foundation for the attachment of fatty acid chains and the phosphorylglycerol head group [12] [16]. These carbon atoms form stable C-C and C-O bonds that maintain the integrity of the molecular scaffold under physiological conditions [16].

The ester linkages connecting the lauric acid chains to the glycerol backbone represent critical structural elements characterized by sp² hybridized carbon atoms in the carbonyl groups [16] [17]. These carbonyl groups exhibit planar geometry due to the presence of π-bond character in the C=O bonds, which contributes to the compound's spectroscopic properties and chemical reactivity [16]. The ester bonds are susceptible to hydrolysis under specific conditions, a property that has biological significance in membrane remodeling processes [11] [16].

The phosphate group exhibits complex electronic structure characterized by sp³ hybridization of the phosphorus atom, which forms tetrahedral geometry with four oxygen atoms [15] [16]. The P-O bonds possess partial double bond character due to resonance stabilization involving the d-orbitals of phosphorus and the p-orbitals of oxygen [16]. This electronic delocalization contributes to the stability of the phosphate group and its characteristic negative charge at physiological pH [15] [16].

The hydrogen bonding capability of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol arises from multiple donor and acceptor sites distributed throughout the molecule [16] [17]. The hydroxyl groups in the glycerol head group serve as hydrogen bond donors, while the carbonyl oxygens of the ester groups and the oxygen atoms of the phosphate group function as hydrogen bond acceptors [16] [17]. This extensive hydrogen bonding network enables strong interactions with water molecules and contributes to the compound's amphiphilic behavior [16] [17].

| Structural Element | Chemical Bonding and Electronic Structure |

|---|---|

| Glycerol Backbone | Three-carbon backbone with sp³ hybridized carbon atoms forming tetrahedral geometry |

| Phosphate Group | Phosphorus atom with sp³ hybridization, forming tetrahedral geometry with four oxygen atoms; carries negative charge at physiological pH |

| Glycerol Head Group | Contains two hydroxyl groups capable of hydrogen bonding with water molecules |

| Fatty Acid Chains | Two lauric acid chains with sp³ hybridized carbon atoms in the alkyl chains |

| Ester Linkages | Carbonyl groups with sp² hybridized carbon atoms forming planar geometry; π-bond character in C=O |

| Phosphodiester Bond | P-O bonds with partial double bond character due to resonance stabilization |

| Hydrogen Bonding Capability | Multiple hydrogen bond donors (hydroxyl groups) and acceptors (carbonyl, phosphate) enabling interactions with water and other molecules |